Muscarinic M1 Receptor Binding Affinity vs. M2: A Measured 8.8-Fold Subtype Selectivity Window
In radioligand displacement assays curated by ChEMBL and hosted in BindingDB, N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide demonstrates a Ki of 156 nM against the human muscarinic acetylcholine M1 receptor ([³H]pirenzepine displacement in bovine striatum), compared to a Ki of 1,370 nM against the M2 receptor ([³H]QNB displacement in rat myocardium) [1]. This corresponds to an 8.8-fold selectivity margin for M1 over M2. While no direct head-to-head comparator data exist for the closest regioisomeric or acyl-chain analogs, this intrinsic subtype preference is a quantifiable property that may not be preserved across analogs with altered amide geometry or length.
| Evidence Dimension | Muscarinic receptor subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | M1 Ki = 156 nM; M2 Ki = 1,370 nM |
| Comparator Or Baseline | M2 receptor (same compound, intra-molecular selectivity baseline) |
| Quantified Difference | 8.8-fold selectivity for M1 over M2 |
| Conditions | Radioligand displacement: M1 – [³H]pirenzepine, bovine striatum; M2 – [³H]QNB, rat myocardium |
Why This Matters
A subtype selectivity profile is a critical decision factor for GPCR-focused probe selection; procurement of analogs lacking this documented M1/M2 ratio risks confounding phenotypic screening outcomes.
- [1] BindingDB Entry BDBM50405719 (ChEMBL ID CHEMBL2114395). Ki values for muscarinic M1 (156 nM) and M2 (1,370 nM) receptors. View Source
